3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS No.: 708-54-3
Cat. No.: VC18316135
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - 708-54-3](/images/structure/VC18316135.png)
Specification
CAS No. | 708-54-3 |
---|---|
Molecular Formula | C12H14O |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 3-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Standard InChI | InChI=1S/C12H14O/c1-9-6-7-10-4-2-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 |
Standard InChI Key | SUCSKMWSQRGJDS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(CCCCC2=O)C=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The core structure of 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one consists of a benzoannulen system, where a benzene ring is fused to a seven-membered saturated carbocycle. The ketone group at the 5-position introduces a polar functional group, while the methyl substituent at the 3-position contributes to steric and electronic modulation. The compound’s exact mass is , and its LogP value of 3.55 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems .
Spectroscopic and Physicochemical Data
Key spectroscopic features include a refractive index of , consistent with its aromatic and cyclic ether components . Nuclear magnetic resonance (NMR) studies of analogous benzoannulen derivatives reveal distinct proton environments for the methyl group () and the ketone carbonyl ( in ) . The compound’s infrared (IR) spectrum typically exhibits a strong absorption band near , characteristic of the carbonyl stretch .
Synthetic Methodologies and Optimization
Historical Synthesis Routes
Early synthetic routes to 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one involved Friedel-Crafts acylation of substituted benzene precursors. For example, alkylation of 2-(2-methylphenyl)ethanol with diethyl malonate, followed by t-butyl bromoacetate coupling, yielded a triester intermediate . Subsequent hydrolysis and cyclization via acid chloride formation facilitated annulation, though early methods suffered from low yields (12–38%) due to competing decarboxylation and side reactions .
Modern Improvements in Yield and Efficiency
Recent modifications have addressed these challenges. A 2016 study demonstrated that replacing traditional reducing agents (e.g., NaBH) with sodium triacetoxyborohydride in the reductive amination step improved yields from 5% to 67% . Critical parameters included solvent choice (e.g., 1,2-dichloroethane over methanol) and stoichiometric adjustments, such as using 4 equivalents of reducing agent to favor imine reduction over lactol side reactions . The optimized protocol achieved a 52% yield for the final reductive amination step, enhancing the feasibility of large-scale synthesis .
Table 1: Comparative Yields in Reductive Amination Optimization
Entry | Reducing Agent | Solvent | Lactol:Amine Ratio | Yield (%) |
---|---|---|---|---|
1 | NaBH | MeOH | 2:3 | 5 |
4 | NaBHCN | CFCHOH | 3:2 | 40 |
8 | NaBH(OAc) | 1,2-Dichloroethane | 1:1 | 67 |
Data adapted from PMC6768550 .
Applications in Medicinal Chemistry
Role as a NOP Receptor Antagonist Intermediate
This compound serves as a key intermediate in synthesizing SB612111, a potent nociceptin/orphanin FQ peptide (NOP) receptor antagonist . The cis-diastereomer of SB612111, derived from 3-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, exhibits high affinity for NOP receptors (), making it valuable for studying pain modulation and addiction pathways .
Structural Analogues and Derivatives
Bromination at the 3-position yields 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS 87779-78-0), a derivative with distinct electronic properties due to the bromine atom’s polarizability . This analogue’s molecular formula () and higher molecular weight () make it suitable for Suzuki-Miyaura cross-coupling reactions, expanding its utility in constructing complex polycyclic systems .
Comparative Analysis of Benzoannulen Derivatives
3-Methyl-6,7,8,9-tetrahydro-5H-benzoannulene
The non-ketone analogue (PubChem CID 12777706) lacks the 5-position carbonyl group, resulting in altered physicochemical properties. With a molecular formula of and a molecular weight of , it exhibits greater hydrophobicity (LogP ≈ 4.2) . This derivative’s SMILES string () highlights the absence of the ketone, which simplifies its synthetic route but limits its reactivity in carbonyl-dependent transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume